molecular formula C11H16O6 B13948182 Diethylethoxymethyleneoxalacetate CAS No. 55130-49-9

Diethylethoxymethyleneoxalacetate

Cat. No.: B13948182
CAS No.: 55130-49-9
M. Wt: 244.24 g/mol
InChI Key: UZVPVDDPMTWWED-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylethoxymethyleneoxalacetate is an ester derivative of oxalacetic acid, characterized by ethoxy and methylene substituents. Esters of oxalacetic acid are typically utilized for their reactivity in condensation and alkylation reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55130-49-9

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

diethyl (2Z)-2-(ethoxymethylidene)-3-oxobutanedioate

InChI

InChI=1S/C11H16O6/c1-4-15-7-8(10(13)16-5-2)9(12)11(14)17-6-3/h7H,4-6H2,1-3H3/b8-7-

InChI Key

UZVPVDDPMTWWED-FPLPWBNLSA-N

Isomeric SMILES

CCO/C=C(/C(=O)C(=O)OCC)\C(=O)OCC

Canonical SMILES

CCOC=C(C(=O)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Traditional Condensation Method

This method involves the reaction of diethyl malonate and triethyl orthoformate under acidic conditions, typically catalyzed by zinc chloride (ZnCl₂) or acetic anhydride.

Procedure :

  • Molar ratio : Diethyl malonate : triethyl orthoformate = 1 : 2–3 (excess triethyl orthoformate required to suppress side reactions).
  • Catalyst : ZnCl₂ (1–2 wt%) or acetic anhydride.
  • Conditions : 145–170°C, 4–6 hours under reflux.
  • Yield : 60–70%.

Drawbacks :

  • High energy consumption due to prolonged heating and vacuum distillation.
  • Residual catalyst promotes polymerization side reactions during distillation.
  • Excess triethyl orthoformate increases raw material costs.

Modern Carbon Monoxide (CO)-Mediated Synthesis

A patent-pending method (CN112898152A) uses carbon monoxide or ethyl formate as a formylating agent, significantly improving efficiency.

Procedure :

  • Formylation : Diethyl malonate reacts with CO or ethyl formate in the presence of sodium ethoxide and dibenzo-24-crown-8 (0.1–0.4 wt%) at 2–4 MPa and 80–120°C.
  • Acidification : The intermediate is treated with HCl-ethanol to yield DEEM.
  • Purification : Reduced-pressure distillation (−0.1 MPa, 130–140°C).

Key Data :

Parameter Value
Catalyst Dibenzo-24-crown-8
Solvent Ethanol, toluene, or xylene
Reaction Time 2–6 hours
Yield 87.1–95.2%

Advantages :

  • Lower raw material costs (CO replaces triethyl orthoformate).
  • Reduced energy consumption due to milder conditions.
  • Minimal side reactions (e.g., polymerization).

Hydrocyanic Acid-Based Method (Obsolete)

An outdated method employs hydrocyanic acid , anhydrous ethanol, and hydrogen halides to form an intermediate, which reacts with diethyl malonate.

Drawbacks :

  • Toxicity : Hydrocyanic acid is highly hazardous.
  • Yield : 94% (reported in 2004), but impractical for industrial scale.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Catalyst Key Limitations
Traditional 60–70 145–170 ZnCl₂ High energy, side reactions
CO-Mediated 87–95 80–120 Crown ether Requires pressure reactor
Hydrocyanic Acid 94 100–120 Hydrogen halide Toxic reagents

Industrial-Scale Recommendations

The CO-mediated method is preferred for its:

  • Cost-effectiveness : Raw material savings of ~30% compared to traditional methods.
  • Safety : Avoids toxic reagents like hydrocyanic acid.
  • Scalability : Batch processes achieve >90% yield in 2-hour reactions.

Chemical Reactions Analysis

Types of Reactions

Diethylethoxymethyleneoxalacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxalate and alcohol derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Diethylethoxymethyleneoxalacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethylethoxymethyleneoxalacetate involves its interaction with various molecular targets. The ethoxymethylene group can participate in nucleophilic addition reactions, while the oxalacetate moiety can undergo decarboxylation and other transformations. These interactions are crucial for its reactivity and applications in different fields .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following comparison focuses on esters and related compounds from the evidence, highlighting key differences in structure, applications, and safety profiles.

Table 1: Comparative Analysis of Diethylethoxymethyleneoxalacetate and Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Uses Reactivity/Safety Notes
This compound Not provided in evidence Likely C₉H₁₂O₆ ~216 (estimated) Organic synthesis (hypothetical) Likely reactive due to ester and methylene groups
Diethyl Oxalate 95-92-1 C₆H₁₀O₄ 146.14 Laboratory chemical, solvent Irritant; requires safe handling protocols
Ethyl 2-methyl-1,3-dioxolane-2-acetate (METHYLDIOXOLANE) 6413-10-1 C₈H₁₄O₄ 174.20 Flavor/fragrance industry (e.g., "Fructone") Stable ketal structure; low acute toxicity
Hexamethylene Diisocyanate 822-06-0 C₈H₁₂N₂O₂ 168.19 Polyurethane production Highly toxic; respiratory sensitizer

Key Differences

Structural Features :

  • This compound : Contains an oxalacetate backbone with ethoxy and methylene groups, enabling diverse reactivity in synthesis.
  • Diethyl Oxalate : Simpler oxalate ester with two ethoxy groups, primarily used as a solvent or crosslinking agent .
  • METHYLDIOXOLANE : A ketal-protected ester (ethylene glycol ketal of ethyl acetoacetate), enhancing stability for flavor applications .
  • Hexamethylene Diisocyanate : A diisocyanate with high reactivity toward amines/alcohols, unsuitable for direct comparison but included for contrast in safety profiles .

Applications :

  • Diethyl oxalate and METHYLDIOXOLANE are commercialized for specific industrial uses (e.g., solvents, flavors), whereas this compound is likely restricted to niche synthetic applications.
  • Hexamethylene diisocyanate’s use in polymer production underscores its divergent role compared to esters .

Safety and Handling: Diethyl Oxalate: Requires precautions against skin/eye irritation . METHYLDIOXOLANE: Generally recognized as safe (GRAS) for food applications . Hexamethylene Diisocyanate: Subject to strict exposure limits due to carcinogenic and sensitizing risks .

Research and Data Gaps

The provided evidence lacks direct studies on this compound, necessitating extrapolation from analogous esters. Key research needs include:

  • Synthetic Applications : Exploration of its role in forming heterocyclic compounds.
  • Toxicological Data : Acute and chronic toxicity assessments, given structural similarities to irritant esters like diethyl oxalate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.